2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride
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Overview
Description
2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride is a chemical compound that features a triphenylphosphoranyl group attached to a benzenesulfonyl fluoride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride typically involves the reaction of triphenylphosphine with benzenesulfonyl fluoride under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The fluoride group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the phosphorus atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. These reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acid derivatives.
Scientific Research Applications
2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride exerts its effects involves the interaction of the triphenylphosphoranyl group with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of enzymes like human neutrophil elastase, preventing the enzyme from catalyzing its substrate . This interaction often involves the formation of a covalent bond between the compound and the enzyme, leading to irreversible inhibition.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Fluoride: Lacks the triphenylphosphoranyl group, making it less versatile in certain chemical reactions.
Triphenylphosphine: Does not contain the benzenesulfonyl fluoride moiety, limiting its applications in enzyme inhibition.
Uniqueness
2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride is unique due to the presence of both the triphenylphosphoranyl and benzenesulfonyl fluoride groups. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable tool in both synthetic chemistry and biological research.
Properties
CAS No. |
31362-41-1 |
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Molecular Formula |
C25H21FO2PS+ |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
(2-fluorosulfonylphenyl)methyl-triphenylphosphanium |
InChI |
InChI=1S/C25H21FO2PS/c26-30(27,28)25-19-11-10-12-21(25)20-29(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1-19H,20H2/q+1 |
InChI Key |
SWDREQUIIHRFDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=CC=C2S(=O)(=O)F)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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